![molecular formula C14H12O2 B12556791 [1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy- CAS No. 151038-65-2](/img/structure/B12556791.png)
[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group and an aldehyde group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of [1,1’-Biphenyl]-2-carboxylic acid, 6-methoxy-.
Reduction: Formation of [1,1’-Biphenyl]-2-methanol, 6-methoxy-.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential biological activities and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties and as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials and polymers.
- Applied in the development of optoelectronic devices and sensors .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy group can influence the compound’s electronic properties and reactivity .
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2-carboxaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
[1,1’-Biphenyl]-4-carboxaldehyde, 6-methoxy-: Differently substituted biphenyl with variations in chemical properties.
Uniqueness:
- The presence of both the methoxy and aldehyde groups in [1,1’-Biphenyl]-2-carboxaldehyde, 6-methoxy- provides unique reactivity and versatility in chemical synthesis.
- Its specific substitution pattern allows for targeted applications in various fields, including materials science and medicinal chemistry .
Propiedades
Número CAS |
151038-65-2 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-methoxy-2-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-15)14(13)11-6-3-2-4-7-11/h2-10H,1H3 |
Clave InChI |
UYBCQXZXPIRFKX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


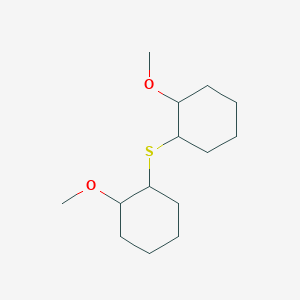
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)

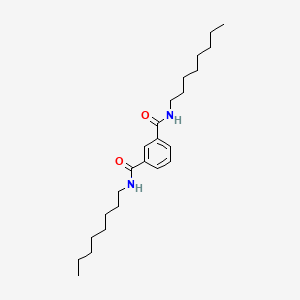
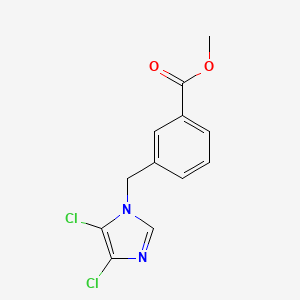

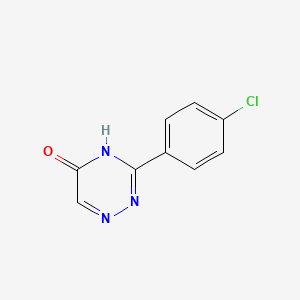


![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
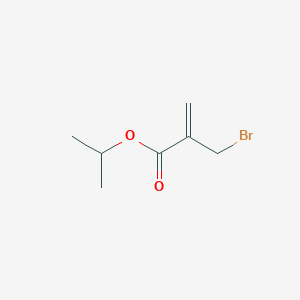
![2-[Bis(methylsulfanyl)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B12556782.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
